molecular formula C12H13ClN2O4 B8304122 N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

Cat. No. B8304122
M. Wt: 284.69 g/mol
InChI Key: UMTQNBJOABYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04093739

Procedure details

To a mixture of glycine methyl ester hydrochloride (358 g., 2.85 mole) and 2.4 l. of water is added sodium bicarbonate (239.4 g., 2.85 mole). After stirring at room temperature for 0.5 hr., the mixture is diluted with 1 l. of methanol, cooled at 0° C. while sodium bicarbonate (239.4 g., 2.85 mole) is added followed by portionwise addition of 3-(chloroacetylamino)benzoylchloride (650 g., 2.8 mole) during a 0.75 hr. period. Considerable foaming takes place when approximately one-half of the acid chloride has been added and is controlled by periodic addition of small quantities of methanol. The reaction mixture is stirred for 16 hrs., diluted with 800 ml. of water and then stirred for an additional 0.5 hr. to provide a solid which is collected and sequentially washed with 500 ml. of 50% methanol, 2 l. of water, and 500 ml. of 50% methanol. The washed material is first air dried for 3 days and then for 12 hrs. under reduced pressure at 45° C. to afford 626.7 g. (77% yield) of N-[3-(chloroacetylamino)benzoyl]glycine methyl ester, m.p. 122.0°-124.0° C. Analytically pure N-[3-(chloroacetylamino)benzoyl]glycine methyl ester is obtained by crystallization from methanol, m.p. 122°-127° C.
Quantity
358 g
Type
reactant
Reaction Step One
Name
3-(chloroacetylamino)benzoylchloride
Quantity
650 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
239.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
239.4 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(=O)(O)[O-].[Na+].[Cl:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22])=[O:16]>O.CO>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:21](=[O:22])[C:20]1[CH:24]=[CH:25][CH:26]=[C:18]([NH:17][C:15](=[O:16])[CH2:14][Cl:13])[CH:19]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
358 g
Type
reactant
Smiles
Cl.COC(CN)=O
Step Two
Name
3-(chloroacetylamino)benzoylchloride
Quantity
650 g
Type
reactant
Smiles
ClCC(=O)NC=1C=C(C(=O)Cl)C=CC1
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
239.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
239.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, the mixture is diluted with 1 l
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
has been added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 16 hrs
Duration
16 h
ADDITION
Type
ADDITION
Details
, diluted with 800 ml
CUSTOM
Type
CUSTOM
Details
to provide a solid which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
sequentially washed with 500 ml
CUSTOM
Type
CUSTOM
Details
dried for 3 days
Duration
3 d
WAIT
Type
WAIT
Details
for 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
under reduced pressure at 45° C. to afford 626.7 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(CNC(C1=CC(=CC=C1)NC(CCl)=O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.